3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan is a synthetic organic compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Isocyanate formation: The isocyanate group can be introduced by reacting an amine precursor with phosgene or using safer alternatives like triphosgene.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines.
Substitution products: Derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structural features.
Industry: Utilized in the production of high-performance materials like polyurethanes and coatings.
Mechanism of Action
The mechanism of action of 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan would depend on its specific application. In general, isocyanates react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. The trifluoromethyl group can influence the reactivity and stability of the compound, potentially enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanato-2-methyl-5-phenyl-furan: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
3-Isocyanato-2-methyl-5-(4-chlorophenyl)-furan: Contains a chlorine atom instead of a trifluoromethyl group, which can alter its chemical properties and uses.
Uniqueness
The presence of the trifluoromethyl group in 3-Isocyanato-2-methyl-5-(4-trifluoromethyl-phenyl)-furan makes it unique compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and overall reactivity, making it valuable for specific industrial and pharmaceutical applications.
Properties
IUPAC Name |
3-isocyanato-2-methyl-5-[4-(trifluoromethyl)phenyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c1-8-11(17-7-18)6-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIICNWTXJDQTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.